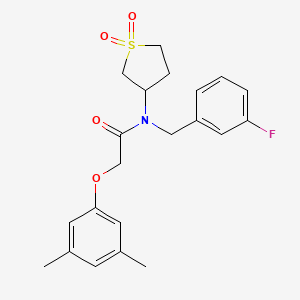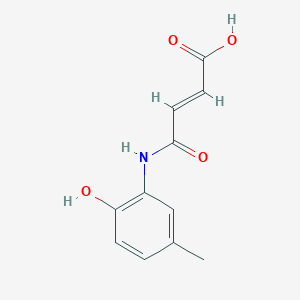
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the 3,5-dimethylphenoxy intermediate. This can be achieved through the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions.
-
Introduction of the Dioxidotetrahydrothiophenyl Group: : The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by reacting the phenoxy intermediate with a thiophene derivative under oxidative conditions to form the dioxidotetrahydrothiophenyl moiety.
-
Attachment of the Fluorobenzyl Group: : The final step involves the attachment of the 3-fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction, where the fluorobenzyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be explored for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it might interact with specific biological targets.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could involve inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylacetamide: Lacks the fluorine atom on the benzyl group.
Uniqueness
The presence of the dioxidotetrahydrothiophenyl group and the fluorobenzyl group in 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide makes it unique compared to similar compounds. These structural features could confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H24FNO4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24FNO4S/c1-15-8-16(2)10-20(9-15)27-13-21(24)23(19-6-7-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-5,8-11,19H,6-7,12-14H2,1-2H3 |
InChI Key |
SFJOFOYUGHTRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11410541.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11410567.png)
![N-ethyl-2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410569.png)

![2-methyl-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11410578.png)

![7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11410580.png)
![N-[4-(dimethylamino)benzyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11410584.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11410589.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11410594.png)

![7-(4-ethoxy-2-nitrophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410601.png)

![3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410610.png)
